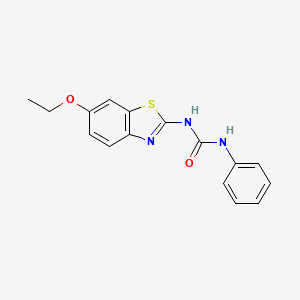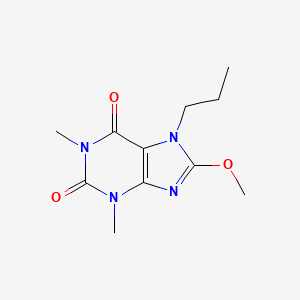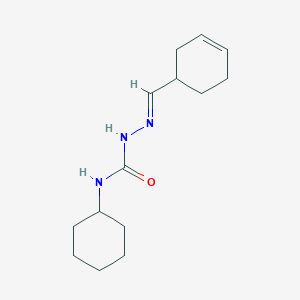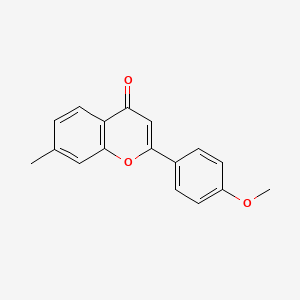![molecular formula C16H14ClN3O5 B5737384 N'-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5737384.png)
N'-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide, also known as CN-9, is a novel compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CN-9 is a small molecule inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell growth, differentiation, and apoptosis.
Mechanism of Action
N'-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme. This results in the inhibition of various downstream signaling pathways that are involved in cell growth and survival.
Biochemical and Physiological Effects:
The inhibition of CK2 by this compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in models of neurodegenerative diseases. In addition, this compound has anti-inflammatory properties and has been shown to reduce inflammation in models of rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One advantage of using N'-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide in lab experiments is its specificity for CK2, which allows for the study of the role of CK2 in various cellular processes. However, one limitation is that the effects of this compound may be cell-type specific, and further studies are needed to determine the optimal concentration and treatment duration for different cell types.
Future Directions
1. Further studies are needed to determine the efficacy of N'-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide in animal models of cancer and neurodegenerative diseases.
2. The development of more potent and selective CK2 inhibitors based on the structure of this compound.
3. The investigation of the role of CK2 in other diseases such as diabetes and cardiovascular diseases.
4. The identification of biomarkers that can predict the response to CK2 inhibitors such as this compound.
5. The evaluation of the safety and toxicity of this compound in preclinical and clinical studies.
In conclusion, this compound is a promising compound that has potential therapeutic applications in various diseases. Its specificity for CK2 makes it a valuable tool for studying the role of CK2 in various cellular processes. Further studies are needed to determine its efficacy and safety in preclinical and clinical studies.
Synthesis Methods
The synthesis of N'-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide involves the reaction of 4-chloro-2-methylphenol with acetic anhydride to form the intermediate 4-chloro-2-methylphenoxyacetic acid. This intermediate is then reacted with 3-nitrobenzoyl chloride to form the final product, this compound.
Scientific Research Applications
N'-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and inflammation. CK2 is overexpressed in many types of cancer, and its inhibition by this compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. This compound has also been shown to have neuroprotective effects in models of Alzheimer's disease and Parkinson's disease. In addition, this compound has anti-inflammatory properties and has been shown to reduce inflammation in models of rheumatoid arthritis.
Properties
IUPAC Name |
[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 2-(4-chloro-2-methylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O5/c1-10-7-12(17)5-6-14(10)24-9-15(21)25-19-16(18)11-3-2-4-13(8-11)20(22)23/h2-8H,9H2,1H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOZUPVAIJRZFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)ON=C(C2=CC(=CC=C2)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)O/N=C(/C2=CC(=CC=C2)[N+](=O)[O-])\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-(acetylamino)phenyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B5737306.png)

![1-{2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide](/img/structure/B5737320.png)
![4-chloro-N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5737328.png)
![6-tert-butyl-N-cyclohexyl-2-{[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5737335.png)
![N-(2-{[(2-nitrophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5737343.png)
![1,3-dimethyl-5-[(5-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5737350.png)
![2-ethyl-N-[2-(4-fluorophenyl)ethyl]butanamide](/img/structure/B5737358.png)




![2-(3-chlorophenyl)-4-[(dimethylamino)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B5737391.png)
![N'-{[2-(2-naphthyloxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5737400.png)
